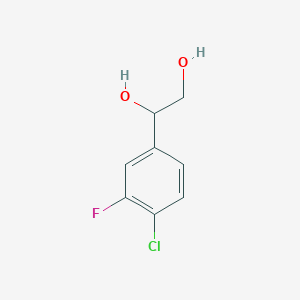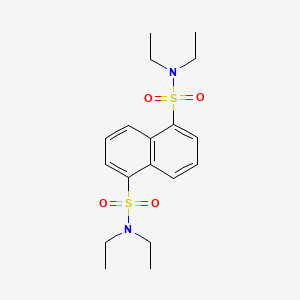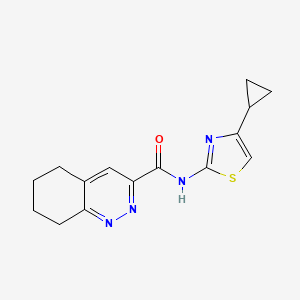
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a complex organic compound that features a unique combination of a thiazole ring, a cyclopropyl group, and a tetrahydrocinnoline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized from cyclopropylamine and carbon disulfide, followed by cyclization with an appropriate halide. The tetrahydrocinnoline moiety can be synthesized through a series of hydrogenation and cyclization reactions starting from cinnoline derivatives. The final step involves coupling the thiazole and tetrahydrocinnoline intermediates under amide bond-forming conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyclopropyl group can be reduced to a cyclopropane ring.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of substituted amides or esters.
科学研究应用
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
作用机制
The mechanism of action of N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity. The tetrahydrocinnoline moiety can contribute to the overall stability and bioavailability of the compound.
相似化合物的比较
Similar Compounds
- N-(4-Cyclopropyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide
- N-(4-Cyclopropyl-1,3-thiazol-2-yl)-4-morpholin-4-ylpyridine-2-carboxamide
- (4-Cyclopropyl-1,3-thiazol-2-yl)methanol
Uniqueness
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is unique due to its combination of a thiazole ring, cyclopropyl group, and tetrahydrocinnoline structure
属性
IUPAC Name |
N-(4-cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c20-14(17-15-16-13(8-21-15)9-5-6-9)12-7-10-3-1-2-4-11(10)18-19-12/h7-9H,1-6H2,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETFCPPLPBTBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C(=O)NC3=NC(=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-4-fluorobenzamide](/img/structure/B2833507.png)
![2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2833508.png)
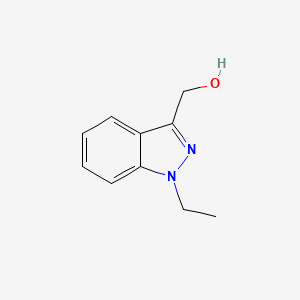
![4-(dimethylamino)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2833510.png)
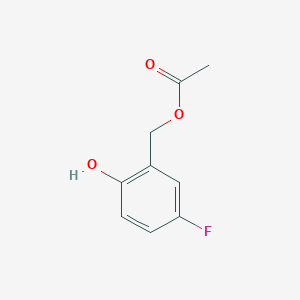
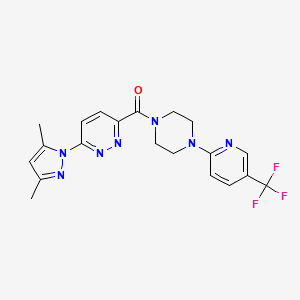
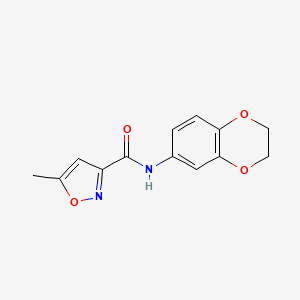
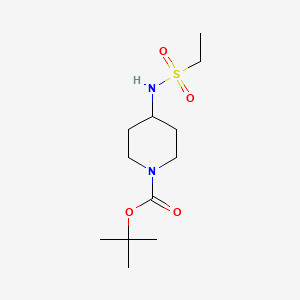
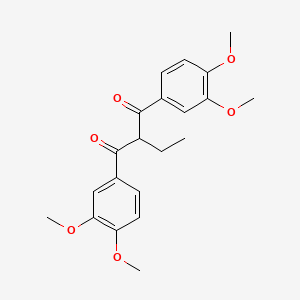
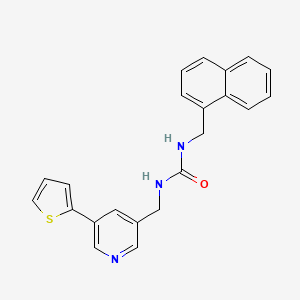
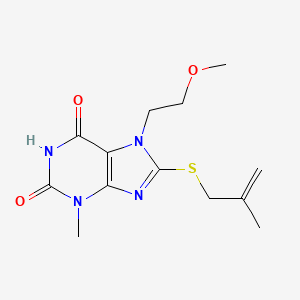
![6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833522.png)
